molecular formula C21H18BrNO5 B3646001 (3,3-Dimethyl-2-oxobutyl) 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

(3,3-Dimethyl-2-oxobutyl) 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B3646001
M. Wt: 444.3 g/mol
InChI Key: YSEQMIZTXFBRTB-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2-oxobutyl) 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound that features a combination of functional groups, including a benzoate ester, a brominated isoindoline, and a dimethyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2-oxobutyl) 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the benzoate ester, followed by the introduction of the brominated isoindoline moiety. The final step involves the coupling of the dimethyl ketone group.

    Preparation of Benzoate Ester: The benzoate ester can be synthesized through the esterification of benzoic acid with an appropriate alcohol under acidic conditions.

    Bromination of Isoindoline: The isoindoline ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The final coupling step involves the reaction of the brominated isoindoline with the benzoate ester and the dimethyl ketone under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2-oxobutyl) 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, sodium methoxide, or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(3,3-Dimethyl-2-oxobutyl) 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-oxobutyl) 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The brominated isoindoline moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoate ester and dimethyl ketone groups can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Dimethyl-2-oxobutyl) 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its brominated isoindoline moiety offers specific reactivity that is not commonly found in other similar compounds, making it valuable for targeted synthesis and research applications.

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO5/c1-21(2,3)17(24)11-28-20(27)12-4-7-14(8-5-12)23-18(25)15-9-6-13(22)10-16(15)19(23)26/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEQMIZTXFBRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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